1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole
Overview
Description
1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, characterized by the presence of two methyl groups at positions 1 and 2, and a trifluoromethyl group at position 5 on the benzimidazole ring
Scientific Research Applications
1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Benzimidazole compounds have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, the targets can be expected to be varied and dependent on the specific biological context.
Mode of Action
Benzimidazole derivatives have been found to interact with their targets leading to changes that result in their observed pharmacological activities . For instance, some benzimidazole derivatives have been found to inhibit the H37Rv strain of Mycobacterium tuberculosis .
Biochemical Pathways
These could potentially include pathways related to microbial growth, cancer cell proliferation, viral replication, parasitic infestation, blood pressure regulation, and inflammation .
Biochemical Analysis
Biochemical Properties
1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes. For instance, it interacts with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity.
Cellular Effects
1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- has been observed to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways and altering the expression of genes involved in cell survival and death . Additionally, it has been found to affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- involves its interaction with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For example, it binds to the active site of cytochrome P450 enzymes, resulting in the inhibition of their catalytic activity . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- have been observed to change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained inhibition of enzyme activity and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular and organ function.
Metabolic Pathways
1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or lose the biological activity of the parent compound . The compound’s effects on metabolic flux and metabolite levels have been studied, showing that it can alter the balance of metabolic pathways and influence the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells and distribution to various cellular compartments . Its localization and accumulation within tissues can affect its biochemical activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- is influenced by targeting signals and post-translational modifications. The compound has been found to localize to specific compartments or organelles within cells, such as the mitochondria and endoplasmic reticulum . This localization can affect its activity and function, as it may interact with specific biomolecules within these compartments, leading to targeted biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones, followed by cyclization and introduction of the trifluoromethyl group. One common method involves the reaction of 1,2-diaminobenzene with 2,2,2-trifluoroacetaldehyde under acidic conditions to form the desired benzimidazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products: The major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds .
Comparison with Similar Compounds
1,2-Dimethyl-5-(trifluoromethyl)-1H-benzo[d]imidazole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as 1H-Benzimidazole, 2-(trifluoromethyl)- and 1H-Benzimidazole, 5-bromo-1,2-dimethyl-6-(trifluoromethyl)-
Uniqueness: The presence of both methyl groups and the trifluoromethyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives
Properties
IUPAC Name |
1,2-dimethyl-5-(trifluoromethyl)benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2/c1-6-14-8-5-7(10(11,12)13)3-4-9(8)15(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOYCRVQIQHGRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7069992 | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63815-72-5 | |
Record name | 1,2-Dimethyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63815-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063815725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Benzimidazole, 1,2-dimethyl-5-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7069992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dimethyl-5-(trifluoromethyl)-1H-benzimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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